3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride
Overview
Description
3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride are peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . Specifically, it acts on PPARγ (PPAR-gamma, PPARG), making it a subset of PPARγ agonists .
Mode of Action
This compound interacts with its targets by activating PPARγ . The endogenous ligands for these receptors are free fatty acids and eicosanoids . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .
Biochemical Pathways
The activation of PPARγ by this compound affects several biochemical pathways. The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Pharmacokinetics
Thiazolidine derivatives have been reported to have diverse therapeutic and pharmaceutical activity, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The molecular and cellular effects of this compound’s action include decreased insulin resistance, modified adipocyte differentiation, inhibited VEGF-induced angiogenesis, decreased leptin levels (leading to increased appetite), decreased levels of certain interleukins (e.g., IL-6), and increased adiponectin levels . It also increases the synthesis of certain proteins involved in fat and glucose metabolism, which reduces levels of certain types of lipids and circulating free fatty acids .
Action Environment
It is known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride typically involves multicomponent reactions. One common method includes the reaction of 2-amino-3-methylbutylamine with thiazolidine-2,4-dione under acidic conditions to form the hydrochloride salt . The reaction is often carried out in solvents like dimethylformamide (DMF) or acetic acid, and may involve catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance efficiency, reduce waste, and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolidine derivatives .
Scientific Research Applications
3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinedione: A class of compounds known for their antidiabetic properties.
Thiazolidine-2,4-dione: The parent compound of 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride, which shares similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidine derivatives .
Properties
IUPAC Name |
3-(2-amino-3-methylbutyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S.ClH/c1-5(2)6(9)3-10-7(11)4-13-8(10)12;/h5-6H,3-4,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSKQOSTDPYEFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C(=O)CSC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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